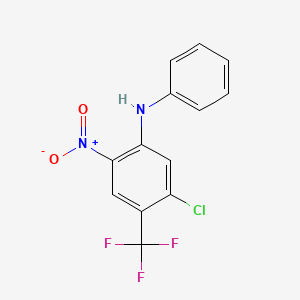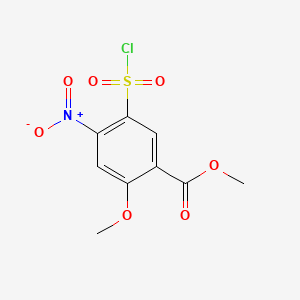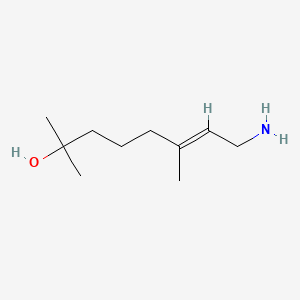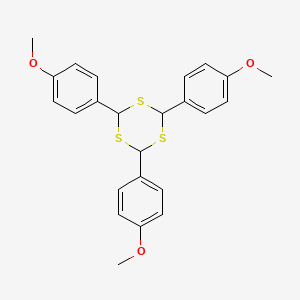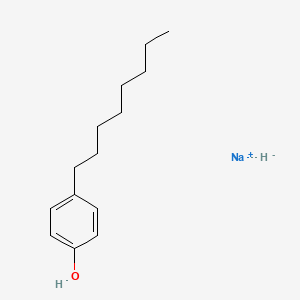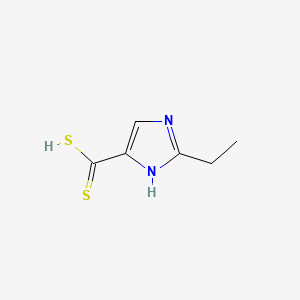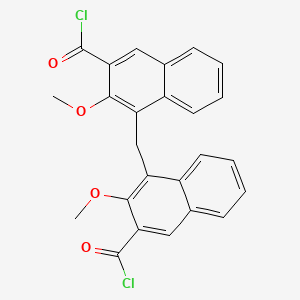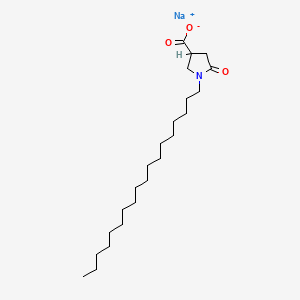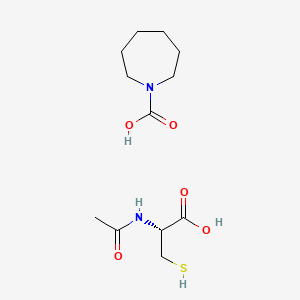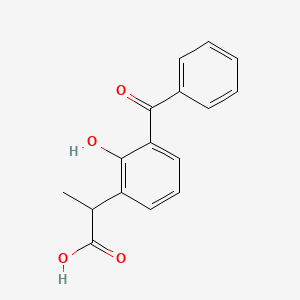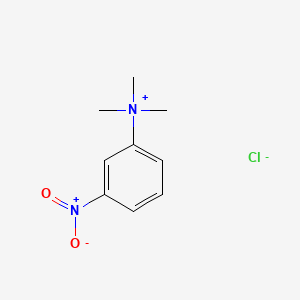
2,2-Bis(((1-oxoheptyl)oxy)methyl)butyl nonan-1-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 284-149-9, also known as Piper nigrum extract, is a compound derived from the black pepper plant. This compound is widely recognized for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is primarily obtained through the extraction of essential oils from the dried fruits of Piper nigrum.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Piper nigrum extract involves the steam distillation of the dried, slightly unripe fruits of the black pepper plant. The process begins with the collection of the fruits, which are then dried and subjected to steam distillation. The essential oil is collected as the distillate, which contains the active components of Piper nigrum.
Industrial Production Methods
In industrial settings, the extraction process is scaled up to handle large quantities of black pepper fruits. The steam distillation method is optimized to ensure maximum yield and purity of the essential oil. The process involves the use of large distillation units, where steam is passed through the dried fruits, and the resulting vapor is condensed to collect the essential oil.
Analyse Des Réactions Chimiques
Types of Reactions
Piper nigrum extract undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the extract to enhance its properties or to produce derivatives with specific applications.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the components of Piper nigrum extract.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups within the extract.
Substitution Reactions: Halogenation or alkylation reactions are performed using reagents like chlorine or alkyl halides to introduce new functional groups into the extract.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original components of Piper nigrum extract. These derivatives often exhibit enhanced or modified properties, making them suitable for specific applications.
Applications De Recherche Scientifique
Piper nigrum extract has a wide range of scientific research applications, including but not limited to:
Chemistry: The extract is used as a starting material for the synthesis of various organic compounds. Its unique chemical structure makes it a valuable precursor in organic synthesis.
Biology: In biological research, Piper nigrum extract is studied for its antimicrobial, antioxidant, and anti-inflammatory properties. It is used in experiments to understand its effects on various biological systems.
Medicine: The extract is investigated for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, Piper nigrum extract is used in the production of fragrances, flavorings, and preservatives. Its natural origin and beneficial properties make it a popular choice in the food and cosmetic industries.
Mécanisme D'action
The mechanism of action of Piper nigrum extract involves its interaction with various molecular targets and pathways. The active components of the extract, such as piperine, exert their effects by modulating the activity of enzymes, receptors, and signaling pathways. For example, piperine has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can modulate the activity of neurotransmitter receptors, leading to analgesic effects.
Comparaison Avec Des Composés Similaires
Piper nigrum extract can be compared with other similar compounds, such as:
Capsaicin: Found in chili peppers, capsaicin shares similar analgesic and anti-inflammatory properties with Piper nigrum extract. capsaicin is more potent and is often used in topical pain relief products.
Curcumin: Derived from turmeric, curcumin exhibits strong antioxidant and anti-inflammatory properties. Unlike Piper nigrum extract, curcumin is widely studied for its potential anticancer effects.
Gingerol: Present in ginger, gingerol has similar antimicrobial and anti-inflammatory properties. It is commonly used in traditional medicine for its therapeutic benefits.
The uniqueness of Piper nigrum extract lies in its diverse range of applications and its ability to modulate multiple biological pathways. Its natural origin and relatively mild effects make it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
84788-10-3 |
|---|---|
Formule moléculaire |
C29H54O6 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
2,2-bis(heptanoyloxymethyl)butyl nonanoate |
InChI |
InChI=1S/C29H54O6/c1-5-9-12-15-16-19-22-28(32)35-25-29(8-4,23-33-26(30)20-17-13-10-6-2)24-34-27(31)21-18-14-11-7-3/h5-25H2,1-4H3 |
Clé InChI |
FMDLYWIFUCEQJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


